molecular formula C19H13NO8 B3570826 [2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate

[2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate

Cat. No.: B3570826
M. Wt: 383.3 g/mol
InChI Key: GKGXCRNDVCIYOU-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitrophenyl group and a methoxy-substituted chromene moiety, making it a subject of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxochromene-3-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Chromene derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties, and this compound is no exception.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chromene moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate apart from similar compounds is its combination of a nitrophenyl group and a methoxy-substituted chromene moiety. This unique structure allows for diverse chemical reactions and biological activities, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO8/c1-26-16-4-2-3-12-9-14(19(23)28-17(12)16)18(22)27-10-15(21)11-5-7-13(8-6-11)20(24)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGXCRNDVCIYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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